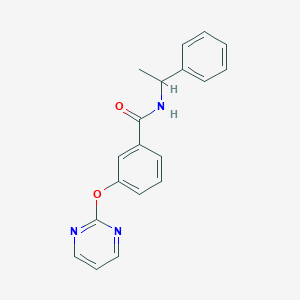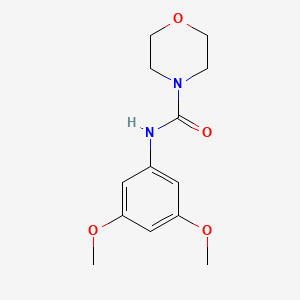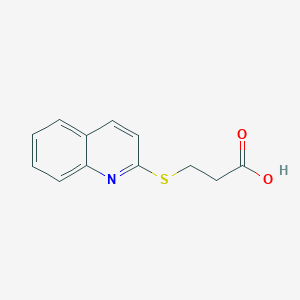
N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to "N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide" often involves multi-step reactions including condensation, cyclization, and functional group transformations. For example, the design and synthesis of an orally active histone deacetylase inhibitor highlighted complex synthetic pathways involving selective inhibitions and biological evaluations (Zhou et al., 2008). These processes typically require precise control of reaction conditions to achieve the desired product selectively and with high yield.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives and pyrimidine-containing compounds is critical for understanding their chemical behavior and potential biological activity. For instance, studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations provide detailed insights into the intermolecular interactions and the stability of these compounds (Saeed et al., 2020). Such analyses are essential for rational drug design, allowing for the prediction of compound behavior in biological systems.
Chemical Reactions and Properties
Benzamide derivatives and pyrimidine-based compounds undergo a variety of chemical reactions, including N-acylation and carbonylative synthesis, to introduce functional groups that modulate their physical, chemical, and biological properties (Katoh et al., 1996; Fu et al., 2019). These reactions are fundamental for the development of new compounds with potential therapeutic applications.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystallinity, are influenced by their molecular structure. For example, the introduction of pyrimidine and benzamide moieties can affect the solubility and thermal stability of these compounds, which is crucial for their application in drug development and other fields (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by the functional groups present in the compound. Studies on similar compounds show that the presence of benzamide and pyrimidine groups can significantly affect their binding affinity to biological targets and their overall biological activity (Saeed et al., 2015).
科学的研究の応用
Histone Deacetylase Inhibition for Cancer Treatment
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally similar to N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide, has been identified as a selective histone deacetylase (HDAC) inhibitor. It exhibits potential as an anticancer drug by blocking cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. This compound is orally bioavailable and has demonstrated significant antitumor activity in vivo, having entered clinical trials (Zhou et al., 2008).
Chemical Analysis and Separation Techniques
The compound's derivatives have been explored for nonaqueous capillary electrophoretic separation, highlighting its relevance in analytical chemistry. Specifically, the study developed a method for the separation of imatinib mesylate and related substances, offering a promising approach for quality control and the analysis of complex pharmaceutical mixtures (Ye et al., 2012).
Predicting Chemical Transformations
Research using tandem mass spectrometry predicted the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, including N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide. This study provided insights into potential reaction centers within the molecule, offering a foundation for understanding and predicting its behavior in various chemical environments (Wang et al., 2006).
Anti-Tubercular Scaffold Development
Another study focused on the synthesis of novel derivatives with significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These findings underscore the compound's potential as a backbone for developing new anti-tubercular agents, emphasizing its role in addressing global health challenges related to tuberculosis (Nimbalkar et al., 2018).
Inhibition of Nitric Oxide Production
New benzamide derivatives, including those structurally related to N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide, were isolated from natural sources and demonstrated potent inhibition of nitric oxide production in microglia cells. This activity suggests potential applications in the development of therapies for conditions associated with excessive nitric oxide production (Kim et al., 2009).
特性
IUPAC Name |
N-(1-phenylethyl)-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14(15-7-3-2-4-8-15)22-18(23)16-9-5-10-17(13-16)24-19-20-11-6-12-21-19/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFJMEQVGFWBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)
![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)
![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)
![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)


![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)
![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)

![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)

![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)

![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)